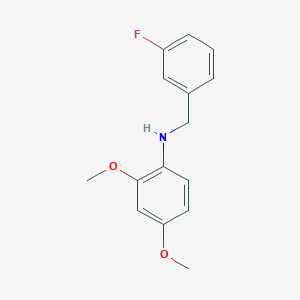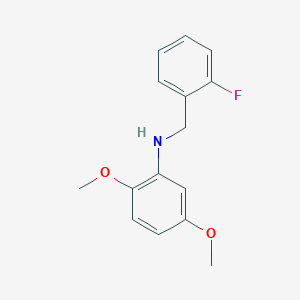
N-(2-Fluorobenzyl)-3-methoxyaniline
Descripción general
Descripción
N-(2-Fluorobenzyl)-3-methoxyaniline, also known as 2-Fluorobenzylamine, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. The compound is a derivative of aniline and is synthesized using a multi-step process that involves several chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(N-(2-Fluorobenzyl)-3-methoxyanilineyl)-3-methoxyaniline is not fully understood. However, studies have suggested that the compound exerts its effects by binding to specific target proteins and modulating their activity. For example, N-(N-(2-Fluorobenzyl)-3-methoxyanilineyl)-3-methoxyaniline has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting histone deacetylases, the compound can alter the expression of specific genes and modulate cellular processes.
Biochemical and Physiological Effects
N-(N-(2-Fluorobenzyl)-3-methoxyanilineyl)-3-methoxyaniline has been shown to exhibit several biochemical and physiological effects. Studies have demonstrated that the compound can induce cell death in cancer cells by activating specific cellular pathways. Additionally, N-(N-(2-Fluorobenzyl)-3-methoxyanilineyl)-3-methoxyaniline has been shown to inhibit the activity of carbonic anhydrases, which are enzymes involved in the regulation of acid-base balance in the body. The compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(N-(2-Fluorobenzyl)-3-methoxyanilineyl)-3-methoxyaniline has several advantages for lab experiments. The compound is relatively easy to synthesize using standard chemical reactions and is commercially available. Additionally, N-(N-(2-Fluorobenzyl)-3-methoxyanilineyl)-3-methoxyaniline exhibits potent inhibitory activity against several enzymes, making it an attractive target for drug discovery. However, the compound also has some limitations. For example, N-(N-(2-Fluorobenzyl)-3-methoxyanilineyl)-3-methoxyaniline is relatively unstable and can decompose under certain conditions. Additionally, the compound has not been extensively studied for its potential side effects and toxicity.
Direcciones Futuras
N-(N-(2-Fluorobenzyl)-3-methoxyanilineyl)-3-methoxyaniline has several potential future directions for research. One area of interest is the development of new derivatives with improved activity and selectivity against specific target proteins. Additionally, the compound could be further investigated for its potential applications in drug discovery and medicinal chemistry. Finally, the compound could be studied for its potential side effects and toxicity to determine its safety profile for use in humans.
Conclusion
In conclusion, N-(N-(2-Fluorobenzyl)-3-methoxyanilineyl)-3-methoxyaniline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. The compound exhibits potent inhibitory activity against several enzymes and has been investigated for its potential anticancer and anti-inflammatory activity. While N-(N-(2-Fluorobenzyl)-3-methoxyanilineyl)-3-methoxyaniline has several advantages for lab experiments, it also has some limitations, and its safety profile for use in humans is not fully understood. Future research directions for the compound include the development of new derivatives with improved activity and selectivity and further investigation of its potential applications in drug discovery and medicinal chemistry.
Aplicaciones Científicas De Investigación
N-(N-(2-Fluorobenzyl)-3-methoxyanilineyl)-3-methoxyaniline has been extensively studied for its potential applications in drug discovery and medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against several enzymes such as histone deacetylases and carbonic anhydrases. These enzymes are involved in various physiological processes and are considered attractive targets for drug discovery. N-(N-(2-Fluorobenzyl)-3-methoxyanilineyl)-3-methoxyaniline has also been investigated for its potential anticancer activity. Studies have shown that the compound can induce cell death in cancer cells by targeting specific cellular pathways.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-13-7-4-6-12(9-13)16-10-11-5-2-3-8-14(11)15/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHABKDWQLQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorobenzyl)-3-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















